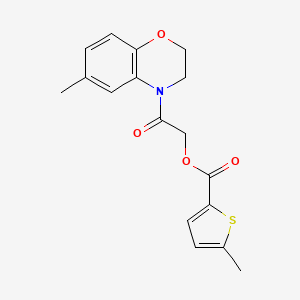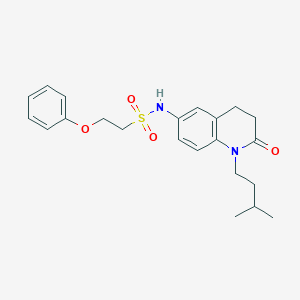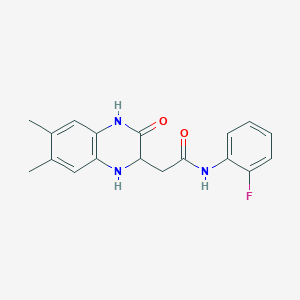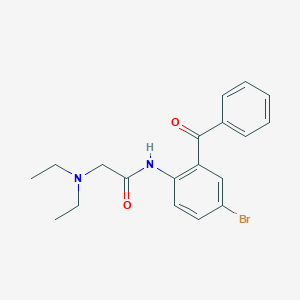![molecular formula C21H19BrN2O2 B2358620 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide CAS No. 1798459-13-8](/img/structure/B2358620.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of biphenyl, which is an organic compound with the formula (C6H5)2 . It’s an aromatic amine and is notable as a starting material for the production of polychlorinated biphenyls (PCBs) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl derivatives can be synthesized through various methods, including Suzuki-coupling and demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For biphenyl, it is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications
Antibacterial Agents
The escalating prevalence of antibiotic-resistant bacteria poses a serious global health challenge. Researchers have explored structurally innovative antibacterial agents to combat this issue. In a recent study, a series of biphenyl and dibenzofuran derivatives were synthesized. Among these, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) demonstrated potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. These compounds could serve as promising candidates for novel antibacterial drugs .
Capacitors and Transformers
Polychlorinated biphenyls (PCBs) find applications in capacitors and transformers. Approximately 50% of PCBs are used in capacitors, while transformers account for around 25% of their applications .
Friedel–Crafts Acylation
Biphenyl derivatives can participate in Friedel–Crafts acylation reactions. For instance, [1,1′-biphenyl]acetate (127) can be synthesized using erbium(III) triflate (Er(OTf)3) as a catalyst .
Bioorganic Chemistry
The hydroxyl groups on the B ring of biphenyls play a crucial role in their antibacterial activities. Additionally, N-heterocycles within benzo-heterocycles exhibit optimal antibacterial activity. Understanding the structure–activity relationship is essential for designing effective antibiotics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit photosynthetic electron transport .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s known that brominated compounds can affect various biochemical pathways, including those involved in photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have varying pharmacokinetic properties depending on their structure and the presence of functional groups .
Result of Action
Similar compounds have been shown to inhibit photosynthetic electron transport, which can lead to changes in cellular energy production .
properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSGOSLEOHZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

